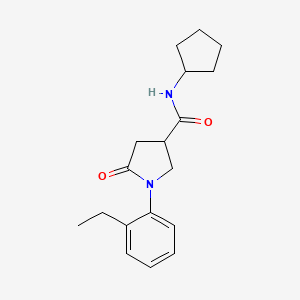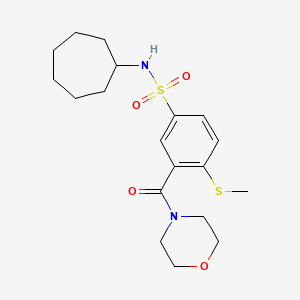![molecular formula C14H15N3O4 B4723194 5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4723194.png)
5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
説明
5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, also known as EPC-MPCC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs.
科学的研究の応用
5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, 5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to have cardioprotective effects, which may be beneficial in the treatment of cardiovascular diseases.
作用機序
The mechanism of action of 5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways involved in cell growth and inflammation. Specifically, 5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. MMPs are overexpressed in many types of cancer and contribute to tumor growth and metastasis. By inhibiting MMP activity, 5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid may be able to slow or prevent the growth of cancer cells.
Biochemical and Physiological Effects
5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to have several biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and cardioprotective properties, 5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has also been shown to have antioxidant effects. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can protect cells from oxidative damage. Additionally, 5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to modulate the expression of various genes involved in cell growth and survival.
実験室実験の利点と制限
One of the main advantages of using 5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid in lab experiments is its specificity. Because 5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid targets specific enzymes and signaling pathways, it may be able to produce more targeted effects than other drugs that have broader effects. Additionally, 5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to have low toxicity, which makes it a safer option for use in lab experiments.
However, there are also some limitations to using 5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid in lab experiments. One limitation is its solubility. 5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, because 5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is a relatively new compound, there is still much that is unknown about its effects and potential applications.
将来の方向性
There are several future directions for research on 5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid. One area of research is the development of new drugs based on 5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid. By understanding the mechanism of action of 5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, researchers may be able to develop new drugs that target similar enzymes and signaling pathways. Additionally, further research is needed to fully understand the effects of 5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid on various diseases and to identify any potential side effects or limitations. Finally, research is needed to improve the solubility and bioavailability of 5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, which could make it a more effective drug in the future.
特性
IUPAC Name |
5-[(4-ethoxyphenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-3-21-10-6-4-9(5-7-10)16-13(18)12-11(14(19)20)8-15-17(12)2/h4-8H,3H2,1-2H3,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGUUQJWBQNQOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=NN2C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(3-methylphenyl)propyl]-N'-phenylurea](/img/structure/B4723111.png)

![N-phenyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4723134.png)
![2-(4-methoxyphenyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B4723147.png)
![4-methoxy-3-[(propylamino)sulfonyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4723150.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-2-methyl-N-[1-(4-pyridinyl)ethyl]propanamide](/img/structure/B4723153.png)
![N-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B4723157.png)
![N-[2-(2-furyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4723161.png)
![N-(1-benzyl-1H-benzimidazol-2-yl)-3-[4-(difluoromethoxy)phenyl]acrylamide](/img/structure/B4723164.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}propanamide](/img/structure/B4723166.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-4-bromobenzamide](/img/structure/B4723169.png)
![3-(3,4-dimethylphenyl)-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4723179.png)
![N-{[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4723184.png)
